molecular formula C22H19ClN2O3S B2584551 4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-36-0

4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2584551
CAS No.: 892360-36-0
M. Wt: 426.92
InChI Key: MYPIGKXDGCIOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a bicyclic core structure with a sulfone group (1,1-dioxide) and two aryl substituents. The compound features a 2-chlorobenzyl group at position 4 and a 2,4-dimethylphenyl group at position 2, which likely influence its electronic and steric properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-11-12-19(16(2)13-15)25-22(26)24(14-17-7-3-4-8-18(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPIGKXDGCIOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, commonly referred to as compound 1 , belongs to a class of compounds known as benzothiadiazines. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This article provides a detailed overview of the biological activity of compound 1, highlighting its synthesis, pharmacological properties, and potential therapeutic implications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O3S
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 892360-36-0

The structural characteristics of compound 1 contribute to its biological activity. The presence of the chlorobenzyl and dimethylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Inhibitory Effects on Enzymes

Research indicates that compounds similar to compound 1 exhibit significant inhibitory effects on various enzymes. Notably, studies have shown that derivatives of thiadiazine compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, a related study demonstrated that certain thiazole-containing compounds exhibited AChE inhibitory activity with an IC50 value as low as 2.7 µM .

CompoundIC50 Value (µM)Target Enzyme
Compound 1TBDAChE
Related Compound2.7AChE

Antimicrobial Activity

The antimicrobial properties of compound 1 have been explored in various studies. Compounds within the benzothiadiazine class have shown efficacy against a range of bacterial strains. For example, studies have reported that modifications in the benzothiadiazine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary investigations into the anticancer activity of compound 1 suggest that it may inhibit cancer cell proliferation. Thiadiazine derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, showing promise in inducing apoptosis and inhibiting tumor growth. Further studies are needed to elucidate the specific mechanisms through which compound 1 exerts its anticancer effects.

Case Study: AChE Inhibition

In a study investigating the structure-activity relationship (SAR) of thiadiazine derivatives, compound 1 was synthesized and evaluated for its AChE inhibitory activity. The results indicated that modifications at specific positions on the thiadiazine ring significantly influenced enzyme inhibition potency. This study highlights the importance of structural variations in enhancing biological activity.

Research Findings on Antimicrobial Activity

A series of experiments conducted to assess the antimicrobial efficacy of compound 1 against various pathogens revealed that it exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name R1 (Position 4) R2 (Position 2) Core Structure Key Modifications Reference
4-(2-Chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Target) 2-Chlorobenzyl 2,4-Dimethylphenyl Benzo[e][1,2,4]thiadiazine Baseline structure -
4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 3-Bromobenzyl 2,4-Dimethylphenyl Benzo[e][1,2,4]thiadiazine Bromine substitution at R1 meta-position
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Chlorobenzyl 4-Methoxyphenyl Benzo[e][1,2,4]thiadiazine Chlorine at R1 para; methoxy at R2
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl Pyrido[2,3-e][1,2,4]thiadiazine Pyridine-fused core; fluorobenzyl and sulfanyl groups

Structural and Electronic Differences

  • Halogen Substitution: The target compound’s 2-chlorobenzyl group differs from the 3-bromobenzyl () and 4-chlorobenzyl () analogs.
  • Aryl Substituents : The 2,4-dimethylphenyl group (target) contrasts with the 4-methoxyphenyl () and 4-(methylsulfanyl)phenyl () groups. Methyl groups enhance lipophilicity, whereas methoxy or sulfanyl groups introduce polarizable electron-donating effects .
  • Core Modifications : The pyrido-fused core in introduces nitrogen into the aromatic system, altering electronic distribution and hydrogen-bonding capacity compared to the purely benzo-fused core of the target compound .

Hypothetical SAR Insights

While direct biological data are unavailable, trends from related compounds suggest:

  • Halogen Position : Para-halogenated benzyl groups (e.g., 4-chlorobenzyl in ) may enhance metabolic stability compared to ortho-substituted variants.
  • Aryl Electron Effects : Electron-donating groups (e.g., methoxy in ) could modulate receptor affinity, whereas electron-withdrawing halogens (e.g., chloro in the target) may influence redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.